(R)-4-Benzyl-2-oxazolidinone
Overview
Description
Synthesis Analysis
(R)-4-Benzyl-2-oxazolidinone can be synthesized from amino acids through an innovative and economically viable process. This involves the reaction of phenylalanine with thionyl chloride and sodium borohydride in aqueous methanolic solution, yielding phenyl alaninol, which is then cyclized to oxazolidinone using diethyl carbonate and potassium carbonate (Munshi et al., 2011). This synthesis pathway highlights the economic and practical viability of producing (R)-4-Benzyl-2-oxazolidinone from readily available starting materials.
Molecular Structure Analysis
The molecular structure of (R)-4-Benzyl-2-oxazolidinone and its derivatives has been extensively studied, revealing details about their conformation and stereochemistry. X-ray crystallography studies have provided insights into the planarity of the central oxazolidinone ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules (Dungan et al., 2012).
Chemical Reactions and Properties
(R)-4-Benzyl-2-oxazolidinone participates in a variety of chemical reactions, serving as a precursor for the synthesis of protected amino alcohols and as a scaffold for producing enantiomerically pure compounds. Its reactivity has been exploited in copper(I)-mediated alkylations, providing a route to protected amino alcohol derivatives with good yield (Iwama & Katsumura, 1994). Additionally, it undergoes diastereoselective asymmetric desymmetrization processes, enabling the synthesis of various optically active compounds (Sugiyama et al., 2012).
Scientific Research Applications
Synthesis of Enantiopure Carbocyclic Nucleosides
- Scientific Field: Organic Chemistry .
- Summary of the Application: “®-4-Benzyl-2-oxazolidinone” is used as a starting material in the synthesis of enantiopure carbocyclic nucleosides .
Synthesis of β-Chalcogen Amines
- Scientific Field: Organic Synthesis .
- Summary of the Application: This compound is used in the synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
- Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
- Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .
Synthesis of β-Chalcogen Amines (Revisited)
- Scientific Field: Organic Synthesis .
- Summary of the Application: This compound is used in the synthesis of primary and secondary β-chalcogen amines through the regioselective ring-opening reaction of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions .
- Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
- Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .
Synthesis of Enantiopure Carbocyclic Nucleosides (Revisited)
- Scientific Field: Organic Chemistry .
- Summary of the Application: “®-4-Benzyl-2-oxazolidinone” may be used as a starting material in the synthesis of enantiopure carbocyclic nucleosides . It may also be used as a chiral auxiliary in the enantioselective synthesis of (2 R ,2′ S )- erythro -methylphenidate .
Decarboxylative Ring-Opening of 2-Oxazolidinones
- Scientific Field: Organic Synthesis .
- Summary of the Application: This compound is used in the decarboxylative ring-opening of 2-oxazolidinones, which is a facile and modular synthesis of β-chalcogen amines .
- Methods of Application: The developed one-step protocol enabled the preparation of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and in yields of up to 95% .
- Results or Outcomes: The outcomes of this application include the successful synthesis of β-selenoamines, β-telluroamines and β-thioamines with appreciable structural diversity and high yields .
Biochemical Reagent in Life Science Research
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves the potential applications of the compound and areas of future research.
For a comprehensive analysis, it’s important to review relevant scientific literature. This can be done by searching databases such as PubMed, Scopus, and Web of Science. The papers retrieved can then be analyzed to gather information on the above aspects. The information should be presented in a well-structured format, with each paragraph having a subheading corresponding to the aspect it’s discussing.
Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “®-4-Benzyl-2-oxazolidinone”, you may need to consult specialized chemical databases or reach out to researchers in the field for more information.
properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370594 | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-2-oxazolidinone | |
CAS RN |
102029-44-7 | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102029-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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